

An In-Depth Technical Guide to Palitantin: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Palitantin is a polyketide metabolite first isolated from Penicillium palitans.[1] It has garnered interest in the scientific community due to its diverse biological activities, including antifungal and protein tyrosine phosphatase 1B (PTP1B) inhibitory effects. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Palitantin**, along with detailed experimental protocols and an exploration of its role in cellular signaling pathways.

Chemical Structure and Physicochemical Properties

Palitantin is a structurally complex molecule characterized by a substituted cyclohexanone ring and a conjugated hepta-1,3-dienyl side chain. Its systematic IUPAC name is (2R,3R,5S,6R)-5-[(1E,3E)-hepta-1,3-dienyl]-2,3-dihydroxy-6-(hydroxymethyl)cyclohexan-1-one.[2]

Table 1: Physicochemical Properties of **Palitantin**[2]



Property	Value
Molecular Formula	C14H22O4
Molecular Weight	254.32 g/mol
Exact Mass	254.15180918 Da
XLogP3	1.5
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	5
Topological Polar Surface Area	77.8 Ų
Heavy Atom Count	18
Complexity	322

Spectroscopic Data

The structural elucidation of **Palitantin** has been accomplished through various spectroscopic techniques. While a complete dataset from a single source is not readily available in the public domain, the following represents a compilation of expected and reported spectroscopic characteristics.

Table 2: Spectroscopic Data of (+)-Palitantin



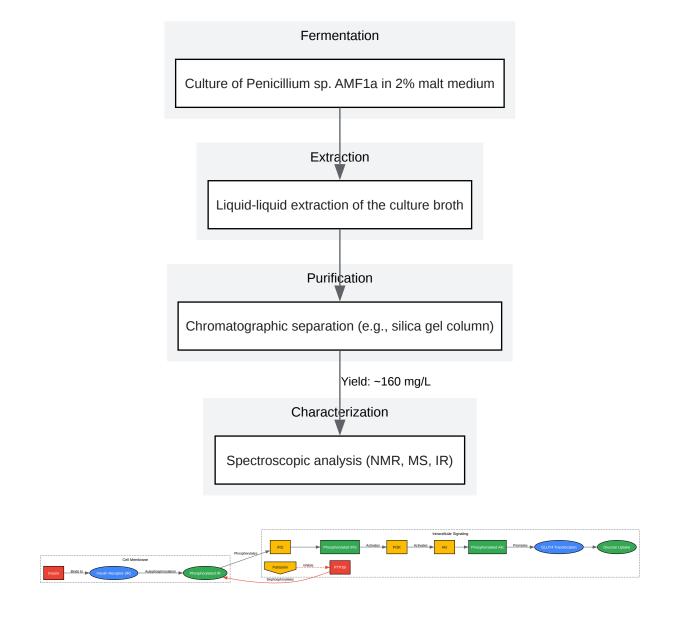
Technique	Description
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the olefinic protons of the heptadienyl chain, methine and methylene protons of the cyclohexanone ring, and protons of the hydroxyl and hydroxymethyl groups. A recent study on (+)-Palitantin from Penicillium sp. AMF1a reports complete spectroscopic characterization, though the detailed spectral data is not fully available in the abstract.[3]
¹³ C NMR	The carbon NMR spectrum would reveal signals corresponding to the carbonyl carbon of the cyclohexanone, the sp ² carbons of the dienyl side chain, and the sp ³ carbons of the ring and hydroxymethyl group.[4]
FT-IR	The infrared spectrum is expected to display characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-carbon double (C=C) bonds present in the molecule.
Mass Spectrometry	The mass spectrum would show the molecular ion peak corresponding to its molecular weight, along with fragmentation patterns resulting from the cleavage of the side chain and ring structure.

Experimental Protocols Isolation and Purification of (+)-Palitantin from Penicillium sp. AMF1a

A recently developed method allows for the enhanced production and isolation of (+)-Palitantin from the fungal strain Penicillium sp. AMF1a.[3][5]

Workflow for Palitantin Isolation





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